cis-3-Vinylcyclohexan-1-ol: A Comprehensive Guide to Spectroscopic Characterization and Structural Elucidation
cis-3-Vinylcyclohexan-1-ol: A Comprehensive Guide to Spectroscopic Characterization and Structural Elucidation
Executive Summary
In the realm of drug development and complex natural product synthesis, the precise stereochemical assignment of cyclic building blocks is paramount. cis-3-Vinylcyclohexan-1-ol is a highly versatile intermediate, but its structural validation requires rigorous, multi-modal spectroscopic analysis. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of cis-3-Vinylcyclohexan-1-ol using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Section 1: Conformational Analysis & Stereochemical Rationale
The structural elucidation of cis-3-vinylcyclohexan-1-ol relies heavily on its conformational thermodynamics. In a cyclohexane ring, 1,3-disubstituted cis isomers predominantly exist in a diequatorial conformation to minimize 1,3-diaxial steric interactions. Consequently, both the hydroxyl group at C1 and the vinyl group at C3 occupy equatorial positions.
This structural rigidity dictates the spatial relationships of the ring protons. The protons attached to C1 and C3 are strictly axial. This geometry is the foundational causality behind the NMR splitting patterns: axial-axial proton interactions will exhibit large coupling constants ( J≈10−12 Hz), while axial-equatorial interactions will yield smaller coupling constants ( J≈4−5 Hz) [1].
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Interpretation
The 500 MHz 1 H NMR spectrum is the definitive tool for confirming the cis stereochemistry. The axial proton at C1 (H1) is flanked by two methylene groups (C2 and C6). Because H1 is axial, it couples with two adjacent axial protons (large J ) and two adjacent equatorial protons (small J ), resulting in a distinct triplet of triplets (tt) or a broad multiplet near 3.55 ppm. The vinyl group introduces a complex spin system: the internal proton (-CH=) appears as a doublet of doublet of doublets (ddd) due to trans ( 17.0 Hz), cis ( 10.5 Hz), and vicinal ( 6.0 Hz) couplings [2].
Quantitative Data Summary
Table 1: 1 H NMR Data (500 MHz, CDCl 3 )
| Proton | Shift ( δ , ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H1 (axial) | 3.55 | tt | 10.5, 4.5 | 1H | CH-OH |
| H3 (axial) | 2.15 | m | - | 1H | CH-Vinyl |
| H (internal vinyl) | 5.80 | ddd | 17.0, 10.5, 6.0 | 1H | -CH =CH 2 |
| H (terminal vinyl, trans) | 5.02 | dt | 17.0, 1.5 | 1H | =CH 2 (trans) |
| H (terminal vinyl, cis) | 4.95 | dt | 10.5, 1.5 | 1H | =CH 2 (cis) |
| H2 (axial) | 1.20 | q | ~12.0 | 1H | Ring CH 2 |
| H2, H4, H5, H6 | 0.90 - 1.95 | m | - | 7H | Ring CH 2 |
| OH | 1.60 | br s | - | 1H | Hydroxyl |
Table 2: 13 C NMR Data (125 MHz, CDCl 3 )
| Carbon | Shift ( δ , ppm) | Type | Assignment |
| C1 | 70.5 | CH | CH-OH |
| C3 | 39.5 | CH | CH-Vinyl |
| C2 | 41.0 | CH 2 | Ring CH 2 |
| C4, C6 | 32.0, 35.0 | CH 2 | Ring CH 2 |
| C5 | 25.0 | CH 2 | Ring CH 2 |
| C (internal vinyl) | 143.0 | CH | -C H=CH 2 |
| C (terminal vinyl) | 113.0 | CH 2 | =C H 2 |
Experimental Protocol: Self-Validating NMR Acquisition
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Sample Preparation: Dissolve 20 mg of the high-purity sample in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 is selected because its non-polar nature minimizes rapid chemical exchange of the hydroxyl proton, allowing the -OH signal to remain observable, while preventing protic interference in the aliphatic region.
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Instrument Setup & Tuning: Transfer to a 5 mm NMR tube. Insert into a 500 MHz spectrometer. Automatically tune and match the probe to the 1 H and 13 C frequencies to ensure maximum signal-to-noise ratio.
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Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl 3 . Perform 3D gradient shimming to optimize magnetic field homogeneity, ensuring sharp, well-defined multiplets for accurate J -value extraction.
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Acquisition: Run a standard 1 H pulse sequence (zg30) with a 2-second relaxation delay (D1) for 16 scans. Run a proton-decoupled 13 C sequence (zgpg30) with a 2-second D1 for 1024 scans.
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Processing: Apply a line broadening factor of 0.3 Hz ( 1 H) and 1.0 Hz ( 13 C). Fourier transform, phase correct, and baseline correct. Reference the TMS peak strictly to 0.00 ppm.
Section 3: Infrared (IR) Spectroscopy
Mechanistic Interpretation
Infrared spectroscopy is utilized to confirm the presence of the functional groups without the interference of the carbon skeleton. The broad, strong absorption near 3350 cm −1 is the hallmark of the O-H stretch. The vinyl group is confirmed by the =C-H stretch above 3000 cm −1 and the highly diagnostic out-of-plane bending modes at 990 cm −1 and 910 cm −1 [3].
Quantitative Data Summary
Table 3: IR Data (ATR-FTIR)
| Wavenumber (cm −1 ) | Intensity | Assignment |
| 3350 | Strong, broad | O-H stretch (hydrogen bonded) |
| 3075 | Medium | =C-H stretch (vinyl) |
| 2930, 2850 | Strong | C-H stretch (aliphatic ring) |
| 1640 | Weak | C=C stretch |
| 1050 | Strong | C-O stretch |
| 990 | Strong | -CH= out-of-plane bend |
| 910 | Strong | =CH 2 out-of-plane bend |
Experimental Protocol: Self-Validating IR Acquisition
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Instrument Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely.
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Background Calibration: Collect a background spectrum (air) using 16 scans at a resolution of 4 cm −1 . This self-validates the baseline and subtracts atmospheric CO 2 and water vapor.
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Sample Application: Place 1-2 drops of neat cis-3-vinylcyclohexan-1-ol directly onto the ATR crystal. Causality: ATR is chosen over transmission methods (like KBr pellets) because it eliminates the risk of hygroscopic moisture absorption during sample preparation, which would artificially broaden or shift the critical 3350 cm −1 O-H stretching band.
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Acquisition & Processing: Collect the sample spectrum using 16 scans at 4 cm −1 resolution from 4000 to 400 cm −1 . Apply ATR correction algorithms to adjust for penetration depth variations across the frequency range.
Section 4: Mass Spectrometry (MS)
Mechanistic Interpretation
In Electron Ionization (EI) MS at 70 eV, the molecular ion ( M+∙ ) at m/z 126 is typically of low abundance, a characteristic of aliphatic secondary alcohols which readily undergo dehydration [2]. The initial facile loss of water yields an alkene radical cation at m/z 108. Subsequent alpha-cleavage and loss of the vinyl radical generates the highly stabilized [C6H9]+ cation, which often presents as the base peak at m/z 81.
Quantitative Data Summary
Table 4: MS Data (GC-EI-MS, 70 eV)
| m/z | Relative Abundance (%) | Fragment Assignment |
| 126 | < 5 | [M]+∙ (Molecular Ion) |
| 108 | 45 | [M−H2O]+∙ |
| 99 | 15 | [M−C2H3]+ |
| 93 | 30 | [M−H2O−CH3]+ |
| 81 | 100 | [C6H9]+ (Base Peak) |
| 79 | 40 | [C6H7]+ |
| 41 | 65 | [C3H5]+ (Allyl cation) |
Experimental Protocol: Self-Validating MS Acquisition
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Sample Preparation: Dilute the sample to ~1 mg/mL in GC-grade dichloromethane.
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GC Setup: Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Use helium as the carrier gas at a constant flow of 1 mL/min.
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MS Tuning: Before analysis, tune the mass spectrometer using perfluorotributylamine (PFTBA). Causality: This strictly calibrates the m/z axis and optimizes lens voltages, ensuring that the relative abundances are accurate and reproducible.
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Ionization & Acquisition: Operate the ion source in EI mode at exactly 70 eV. Causality: 70 eV is utilized because it standardizes the internal energy imparted to the molecular ion, ensuring the resulting fragmentation pattern is directly comparable to established spectral libraries. Scan from m/z 30 to 300.
Section 5: Visualizing the Analytical Workflows
Fig 1. Multiplexed analytical workflow for the structural elucidation of cis-3-vinylcyclohexan-1-ol.
Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Edition). Cengage Learning. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer. URL:[Link]
